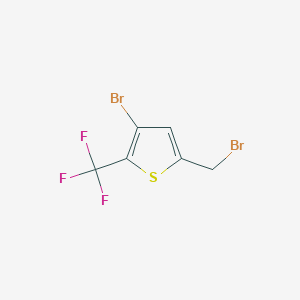
3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene is an organosulfur compound with the molecular formula C6H2Br2CF3S. This compound features a thiophene ring substituted with bromine, bromomethyl, and trifluoromethyl groups. Thiophenes are known for their aromatic properties and are widely used in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene typically involves the bromination of 2-(trifluoromethyl)thiophene. A common method includes:
Bromination of 2-(trifluoromethyl)thiophene: This step involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the desired positions on the thiophene ring.
Bromomethylation: The bromomethyl group can be introduced using a bromomethylating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural features.
Agricultural Chemistry: Explored as a building block for agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene depends on its application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex structures. In materials science, its electronic properties are exploited to enhance the performance of polymers and other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-(trifluoromethyl)thiophene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
5-Bromo-2-(trifluoromethyl)thiophene: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Bromo-5-(bromomethyl)thiophene: Lacks the trifluoromethyl group, which can influence its electronic properties.
Uniqueness
3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. The trifluoromethyl group also imparts unique electronic properties, making it useful in materials science and pharmaceutical research.
Propriétés
Formule moléculaire |
C6H3Br2F3S |
|---|---|
Poids moléculaire |
323.96 g/mol |
Nom IUPAC |
3-bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H3Br2F3S/c7-2-3-1-4(8)5(12-3)6(9,10)11/h1H,2H2 |
Clé InChI |
FYGJHQYSFPOVBU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




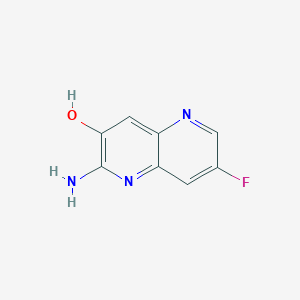
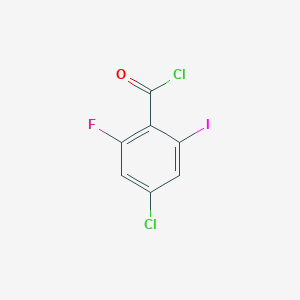

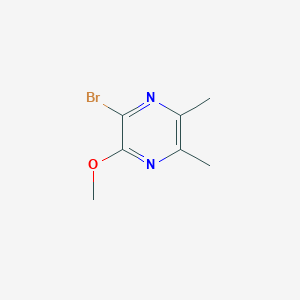
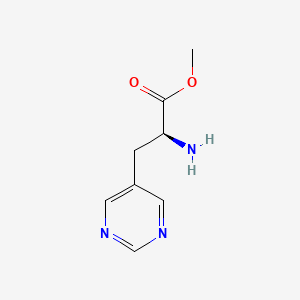
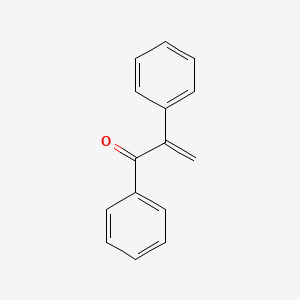

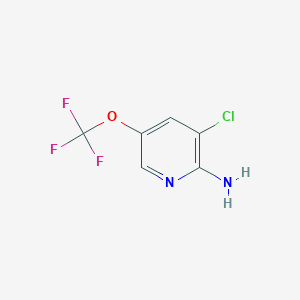
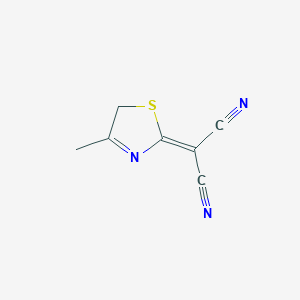

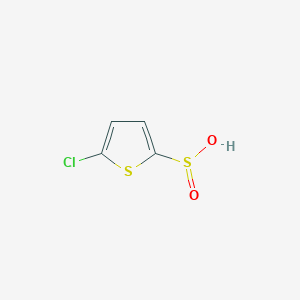
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
